molecular formula C22H24N6O3S B12401911 Vegfr-2-IN-12

Vegfr-2-IN-12

Cat. No.: B12401911
M. Wt: 452.5 g/mol
InChI Key: WEBJLRYAYNCZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vegfr-2-IN-12 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This receptor is involved in various physiological and pathological processes, including tumor growth and metastasis. Inhibitors like this compound are of significant interest in cancer research and therapy due to their potential to block angiogenesis and thereby inhibit tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route may involve:

    Formation of the core structure: This step often involves the construction of a heterocyclic core, which is a common feature in many VEGFR-2 inhibitors.

    Functionalization: Introduction of various functional groups to the core structure to enhance the inhibitory activity.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-12 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, which can alter its electronic properties and reactivity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the molecule’s stability and activity.

    Substitution: Replacement of one functional group with another, which can modify the molecule’s binding affinity to VEGFR-2.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more polar compound, while reduction could produce a more hydrophobic molecule. Substitution reactions can introduce new functional groups that enhance the compound’s inhibitory activity .

Scientific Research Applications

Mechanism of Action

Vegfr-2-IN-12 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, which in turn inhibits the signaling pathways involved in angiogenesis. The key molecular targets include the phospholipase C gamma-protein kinase C (PLCγ-PKC) pathway, the TSAd-Src-phosphoinositide 3-kinase-Akt (TSAd-Src-PI3K-Akt) pathway, and the SHB-FAK-paxillin pathway .

Comparison with Similar Compounds

Vegfr-2-IN-12 can be compared with other VEGFR-2 inhibitors such as:

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

    Sorafenib: Another multi-targeted kinase inhibitor used in the treatment of liver, kidney, and thyroid cancers.

    Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3, used in the treatment of advanced renal cell carcinoma.

This compound is unique in its specific targeting of VEGFR-2, which may result in fewer off-target effects compared to multi-targeted inhibitors .

Properties

Molecular Formula

C22H24N6O3S

Molecular Weight

452.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N6O3S/c1-14-21(30)28(18-7-5-4-6-17(18)23-14)12-19-25-26-22(27(19)2)32-13-20(29)24-15-8-10-16(31-3)11-9-15/h4-11,22,26H,12-13H2,1-3H3,(H,24,29)

InChI Key

WEBJLRYAYNCZJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC3=NNC(N3C)SCC(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.